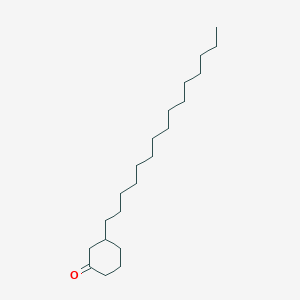

3-Pentadecylcyclohexanone

描述

3-Pentadecylcyclohexanone (C₂₁H₄₀O, MW 308.55) is a cyclohexanone derivative featuring a pentadecyl (C₁₅) substituent at the 3-position of the cyclohexane ring. It is synthesized via the hydrogenation of cashew nut shell liquid (CNSL), a renewable biomass feedstock containing cardanol, cardol, and 2-methylcardol. The process involves Pd/C-catalyzed hydrogenation at 80°C under 20–30 bar pressure, yielding 67% of the target compound . This intermediate is pivotal in producing surfactants, polymers (e.g., alkylated adipic acid, caprolactam), and bio-based materials due to its long hydrophobic alkyl chain and sustainable origin .

属性

CAS 编号 |

1589-19-1 |

|---|---|

分子式 |

C21H40O |

分子量 |

308.5 g/mol |

IUPAC 名称 |

3-pentadecylcyclohexan-1-one |

InChI |

InChI=1S/C21H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h20H,2-19H2,1H3 |

InChI 键 |

WHOBFGJNSZKKOY-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCC1CCCC(=O)C1 |

产品来源 |

United States |

相似化合物的比较

4-Heptylcyclohexanone (C₁₃H₂₄O, MW 196.33)

Structural Features: A cyclohexanone derivative with a shorter heptyl (C₇) chain at the 4-position. Synthesis: Limited synthesis details are available, but safety protocols emphasize handling volatile organic compounds . Properties and Applications:

Key Differences :

- The shorter C₇ chain reduces hydrophobicity, limiting surfactant utility compared to the C₁₅ chain in this compound.

- Lacks the renewable feedstock advantage of CNSL-derived compounds.

3:5-Diphenylcyclohexenone (C₁₈H₁₈O, MW 250.34)

Structural Features: A cyclohexenone derivative with phenyl groups at the 3- and 5-positions, introducing aromaticity and rigidity. Synthesis: Prepared via dehydrogenation of 3:5-diphenylcyclohexanone at 300°C using platinized charcoal, yielding diphenylphenol (m.p. 85–92°C) . Reactivity and Applications:

Key Differences :

- Aromatic substituents enhance thermal stability but reduce compatibility with surfactant applications requiring flexible alkyl chains.

- Petrochemical origin contrasts with this compound’s renewable sourcing.

Ethoxylated CNSL Derivatives

Structural Features: Derivatives of this compound functionalized with ethylene oxide (e.g., triethylene glycol). Synthesis: Reductive alkylation of this compound with triethylene glycol (5 eq.) at 100°C for 14–28 h yields surfactants with 70% bio-based content . Applications:

Key Differences :

- Functionalization expands application scope compared to unmodified this compound.

- Ethoxylated derivatives bridge hydrophobicity and hydrophilicity, unlike non-functionalized analogs.

Comparative Data Table

Research Findings and Industrial Relevance

- Renewability Advantage: this compound’s CNSL origin offers a sustainable alternative to petrochemical-derived cyclohexanones, aligning with green chemistry trends .

- Surfactant Potential: The C₁₅ chain provides optimal hydrophobicity for surfactant applications, though empirical data on critical micelle concentration (CMC) or surface tension reduction are lacking .

- Safety vs. Functionality: While 4-heptylcyclohexanone’s safety protocols are well-documented, its industrial utility is less defined compared to functionalized CNSL derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。